1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-13-6-5-9-23-10-16(20-18(13)23)14-7-3-4-8-15(14)21-26(24,25)17-11-22(2)12-19-17/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPGQSWJIRCIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CN(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide, a compound belonging to the imidazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 398.48 g/mol. Its structure includes an imidazole ring, which is known for contributing to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, related compounds have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of related imidazole compounds, it was found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU). The following table summarizes the IC50 values for different compounds tested against HeLa cells:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide | TBD | Current Study |
| 5-FU | 25.0 | |
| MTX | 30.0 |
The selectivity index of these compounds indicated a higher tolerance in normal cells compared to tumor cells, suggesting potential for therapeutic use with reduced side effects.
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. A notable study demonstrated that treatment with imidazole derivatives led to increased expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression is crucial for promoting programmed cell death in malignant cells.
Apoptosis Induction Study
In vitro experiments revealed that treatment with related compounds at concentrations around 3.24 µM resulted in:
- 68.2% apoptosis rate in HeLa cells compared to a 39.6% rate induced by 5-FU.
- Enhanced expression of caspase-3, indicating activation of apoptotic pathways .
Antimicrobial Activity
Beyond cancer research, imidazole derivatives have shown promising antimicrobial properties . For instance, studies have reported significant activity against various bacterial strains.
Antimicrobial Efficacy Table
These findings indicate that modifications to the imidazole structure can enhance antimicrobial efficacy and provide a basis for further development into therapeutic agents.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between 1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide and analogous imidazole derivatives:
Key Observations:
Structural Complexity vs. Function: The target compound’s sulfonamide group enhances solubility and hydrogen-bonding capacity compared to the bipyridine derivative in , which prioritizes π-π stacking for fluorescence.
Synthetic Accessibility :
- The SNAr reaction used in suggests feasible scalability for imidazole-bipyridine systems, whereas the target compound may require multi-step coupling (e.g., Suzuki-Miyaura for aryl linkages).
Biological Implications :
- The trimethoxybenzamide analog in shares the methylimidazopyridine core with the target compound, implying shared mechanisms such as kinase inhibition (e.g., JAK/STAT pathway). However, the sulfonamide group in the target may confer distinct pharmacokinetic profiles (e.g., longer half-life).
Research Findings and Gaps
- Fluorescence Potential: Derivatives like N-[4-(1-methylimidazol-2-yl)bipyridinyl]benzene-1,4-diamine exhibit strong fluorescence due to extended conjugation . The target compound’s imidazopyridine-phenyl system may similarly emit in the visible spectrum, but experimental validation is lacking.
- Pharmacokinetic Profiles : Quinazoline-piperidine hybrids (e.g., ) often show enhanced bioavailability compared to purely aromatic systems. The target compound’s sulfonamide may improve aqueous solubility but reduce membrane permeability.
- Therapeutic Hypotheses : Methylimidazopyridine derivatives (e.g., ) are frequently explored in oncology. The sulfonamide group in the target compound could modulate selectivity for sulfonamide-sensitive targets like carbonic anhydrase IX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
